1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5S/c1-11-3-6-13(7-4-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-8-5-12(2)15(20)9-14/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYQGJMUFZDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine represents a significant structure in medicinal chemistry, particularly in the development of novel therapeutic agents. This article examines its biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.
Molecular Formula
The molecular formula of the compound is .
Structural Representation
The compound features a triazole ring, a thiazole moiety, and a chlorinated aromatic system. This unique combination is expected to contribute to its biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | 2 (Chlorinated and methyl-substituted) |
| Functional Groups | Triazole, Thiazole |
| Halogen | Chlorine |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The thiazolidin-4-one derivatives, closely related to the thiazole component in our compound, have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .
Case Study: Thiazole Derivatives
A study highlighted the anticancer efficacy of thiazolidin-4-one derivatives against various cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, suggesting potent activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazoles are known for their antibacterial and antifungal activities. For instance, derivatives similar to our compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 μg/mL |
| Escherichia coli | ≤ 0.5 μg/mL |
| Candida albicans | ≤ 0.25 μg/mL |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The thiazole unit may inhibit critical enzymes involved in cancer cell metabolism.
- DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : This may lead to oxidative stress in cancer cells, promoting apoptosis.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the thiazole and triazole rings can be achieved through cyclization reactions involving appropriate amines and halides.
Structure-Activity Relationship (SAR)
Research indicates that modifications on the aromatic rings significantly influence biological activity. For instance, varying the position and type of substituents on the thiazole or triazole can enhance potency against specific cancer cell lines or microbial strains .
Scientific Research Applications
The compound 1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule with significant potential in various scientific research applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
A notable synthesis method described in recent studies involves:
- Formation of Triazole : The reaction of a substituted phenyl hydrazine with an appropriate carbonyl compound.
- Thiazole Formation : Subsequent cyclization reactions involving thioketones or thioamides.
- Final Coupling : The final step often includes coupling reactions to attach the chlorinated phenyl group.
Anticancer Activity
Research has demonstrated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For example, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
| Activity Type | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Anticancer | A549 (Lung Carcinoma) | 0.041 |
| Antimicrobial | Staphylococcus aureus | 12.5 |
| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 |
Preparation Methods
Preparation of 3-Chloro-4-methylphenyl Azide
Procedure :
- Diazotization : 3-Chloro-4-methylaniline (10.0 g, 63.7 mmol) is dissolved in HCl (6 M, 50 mL) at 0–5°C. Sodium nitrite (4.83 g, 70.0 mmol) in H2O (20 mL) is added dropwise.
- Azide Formation : The diazonium salt solution is treated with NaN3 (5.16 g, 79.6 mmol) in H2O (30 mL), stirred for 1 h, and extracted with CH2Cl2. The organic layer is dried (Na2SO4) and concentrated to yield the azide as a pale-yellow liquid (8.9 g, 82%).
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.42 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 2.0 Hz, 1H), 7.09 (dd, J = 8.4, 2.0 Hz, 1H), 2.39 (s, 3H).
- IR : 2105 cm⁻¹ (N3 stretch).
Synthesis of 2-Nitro-4-(4-methylphenyl)-1,3-thiazol-5-yl-propargyl
Step 1: Hantzsch Thiazole Synthesis
A mixture of 4-methylacetophenone (7.5 g, 50 mmol) and Br2 (8.0 g, 50 mmol) in CHCl3 (50 mL) is stirred at 0°C for 2 h. The α-bromo intermediate is isolated and reacted with thiourea (4.6 g, 60 mmol) in ethanol (50 mL) under reflux for 6 h to form 2-amino-4-(4-methylphenyl)-1,3-thiazole.
Step 2: Nitro Group Introduction
The amino group is diazotized (NaNO2, H2SO4) and treated with Cu(NO3)2 to yield 2-nitro-4-(4-methylphenyl)-1,3-thiazole.
Step 3: Propargylation
2-Nitrothiazole (5.0 g, 20 mmol) is coupled with propargyl bromide (3.6 g, 30 mmol) via Sonogashira reaction (Pd(PPh3)4, CuI, Et3N) to afford the alkyne (4.2 g, 72%).
Characterization :
- 13C NMR (101 MHz, CDCl3): δ 168.2 (C=S), 143.5 (C-NO2), 129.8–126.4 (aryl), 82.1 (C≡C), 21.3 (CH3).
- HRMS : m/z calc. for C13H11N3O2S [M+H]⁺: 280.0521; found: 280.0524.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure :
A mixture of 3-chloro-4-methylphenyl azide (2.0 g, 11.8 mmol), 2-nitro-4-(4-methylphenyl)-1,3-thiazol-5-yl-propargyl (3.3 g, 11.8 mmol), CuSO4·5H2O (0.29 g, 1.2 mmol), and sodium ascorbate (0.47 g, 2.4 mmol) in t-BuOH/H2O (1:1, 40 mL) is stirred at 25°C for 12 h. The product is extracted with EtOAc, washed with NH4OH, and purified via column chromatography (SiO2, hexane/EtOAc 3:1) to yield the nitro-triazole intermediate (4.1 g, 85%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, triazole-H), 8.12 (d, J = 8.4 Hz, 2H, aryl), 7.78 (d, J = 8.4 Hz, 2H, aryl), 7.45–7.32 (m, 3H, aryl), 2.41 (s, 3H, CH3), 2.38 (s, 3H, CH3).
- IR : 1530 cm⁻¹ (NO2 asym. stretch).
Reduction of Nitro Group to Amine
Procedure :
The nitro-triazole (3.0 g, 7.3 mmol) is dissolved in MeOH (50 mL) and hydrogenated over 10% Pd/C (0.3 g) under H2 (50 psi) at 25°C for 6 h. The catalyst is filtered, and the solvent is evaporated to yield the target amine as a white solid (2.5 g, 89%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, triazole-H), 7.94 (d, J = 8.4 Hz, 2H, aryl), 7.63 (d, J = 8.4 Hz, 2H, aryl), 7.41–7.28 (m, 3H, aryl), 5.21 (s, 2H, NH2), 2.39 (s, 3H, CH3), 2.36 (s, 3H, CH3).
- 13C NMR (101 MHz, DMSO-d6): δ 160.2 (C=N), 149.5 (C-NH2), 139.8–125.6 (aryl), 121.4 (triazole), 21.4 (CH3), 21.2 (CH3).
- HRMS : m/z calc. for C19H17ClN6S [M+H]⁺: 412.0823; found: 412.0827.
Optimization and Mechanistic Insights
CuAAC Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | CuSO4·Na Ascorbate | 85% |
| Solvent | t-BuOH/H2O (1:1) | Maximizes solubility |
| Temperature | 25°C | Avoids alkyne decomposition |
Nitro Reduction Efficiency
| Reducing Agent | Time (h) | Yield (%) |
|---|---|---|
| H2/Pd-C | 6 | 89 |
| SnCl2/HCl | 12 | 72 |
| Na2S2O4 | 24 | 65 |
Challenges and Alternative Routes
Alternative Triazole Formation
Cyclization of thiosemicarbazides under basic conditions (as in) was explored but yielded triazole-thiones instead of amines.
Direct Amination Strategies
Attempts to introduce the amine via Buchwald-Hartwig coupling post-CuAAC were unsuccessful due to catalyst poisoning by the thiazole sulfur.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, and how can regioselectivity be controlled during triazole formation?
- Methodological Answer : The compound’s synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. To ensure regioselectivity (1,4- vs. 1,5-disubstitution), reaction conditions such as solvent polarity, temperature, and catalyst loading must be optimized. For example, polar aprotic solvents (e.g., DMF) at 60–80°C favor 1,4-regioselectivity. Precursor thiazole synthesis may follow Hantzsch thiazole formation, where 4-(4-methylphenyl)thiazol-2-amine is prepared via condensation of α-haloketones with thiourea derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the triazole and thiazole moieties?
- Methodological Answer :
- NMR : H and C NMR can confirm substituent positions on the triazole (e.g., distinguishing C4 vs. C5 substitution) and thiazole rings. Aromatic protons on the 4-methylphenyl group typically appear as a singlet (~δ 7.2–7.4 ppm), while triazole protons resonate near δ 8.0–8.5 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangements, as demonstrated in similar triazole-thiazole hybrids .
- HRMS : Validates molecular weight and isotopic patterns for Cl-containing substituents .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for in vitro assays?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC-UV at 24-hour intervals. For Cl- and S-containing derivatives, LC-MS can identify hydrolysis byproducts (e.g., thiols or sulfoxides) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets, such as kinases or antimicrobial enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial dihydrofolate reductase). The thiazole’s sulfur and triazole’s nitrogen atoms may act as hydrogen-bond acceptors.
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from general cytotoxicity.
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions.
- Metabolite Analysis : Test if activity discrepancies arise from metabolic activation (e.g., cytochrome P450-mediated modifications) .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the amine moiety, which are cleaved in vivo.
- Cocrystallization : Use coformers (e.g., succinic acid) to enhance aqueous solubility, as shown for triazole derivatives .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
Q. How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., a specific kinase) to confirm on-target effects.
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts in cell lysates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for interpreting dose-dependent responses in enzyme inhibition assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model. Report Hill slopes to detect cooperativity. For IC comparisons, apply ANOVA with post-hoc Tukey tests. Replicate experiments ≥3 times to ensure reproducibility .
Q. How should researchers handle batch-to-batch variability in compound synthesis during large-scale studies?
- Methodological Answer : Implement QC protocols:
- HPLC Purity Checks : Require ≥95% purity for all batches.
- Stability-Indicating Methods : Use stressed conditions (e.g., oxidative, thermal) to identify degradation-prone batches.
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., equivalents of Cu(I) catalyst) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
